1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
cyclohexyl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-16-7-4-8-17(13-16)29-20-18(25-26-29)19(23-14-24-20)27-9-11-28(12-10-27)21(30)15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJLZYLIDOUPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the cyclohexyl group is attached through a coupling reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety facilitates nucleophilic substitutions at its secondary amine sites. In derivative compounds, bromine atoms on pyrimidine or phenyl rings are replaced via SNAr (nucleophilic aromatic substitution) or palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : A 3-fluorophenyl group is introduced to the triazolo-pyrimidine core using arylboronic acids under Pd(PPh₃)₄ catalysis (DME/H₂O solvent, 80–100°C) .
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Methylation : Trimethylaluminum-DABCO complexes selectively methylate nitrogen atoms under anhydrous conditions (CH₂Cl₂, 0°C to RT) .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 72–85% | |
| SNAr Amination | DIPEA, CH₃CN, 60°C | 68% |
Heterocycle Functionalization
The triazolo[4,5-d]pyrimidine core undergoes regioselective modifications:
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Electrophilic Halogenation : Iodine monochloride promotes iodination at C-6/C-7 positions, enabling subsequent cross-couplings (e.g., to install methoxyphenyl groups) .
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Cyclization : Sonogashira coupling of alkynes followed by iodine-mediated cyclization forms fused-ring systems (e.g., thieno[3,2-d]pyrimidines) .
Example Pathway :
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Sonogashira coupling of 2,4-dibromo-6-methylpyridin-3-ol with terminal alkyne → 15
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ICl-mediated cyclization → iodinated intermediate 16
Piperazine Ring Modifications
The piperazine nitrogen undergoes acylations and alkylations:
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Mitsunobu Reaction : Hydroxy derivatives react with alcohols using DIAD/TPP to install ether linkages .
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Cyclohexanecarbonyl Introduction : Cyclohexanecarbonyl chloride reacts with piperazine in the presence of DIPEA (CH₂Cl₂, 0°C).
| Reaction | Reagents | Solvent | Yield |
|---|---|---|---|
| Acylation | Cyclohexanecarbonyl chloride, DIPEA | CH₂Cl₂ | 89% |
| Mitsunobu | DIAD, TPP, ROH | THF | 65–78% |
Triazole Ring Reactivity
The triazole moiety participates in:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation (not directly observed but inferred from analog studies) .
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Oxidative Degradation : Under strong acidic conditions (H₂SO₄/H₂O₂), the triazole ring may cleave, forming pyrimidine-dione byproducts .
Stability and Degradation Pathways
Mass spectral studies of related triazolo-pyrimidines reveal:
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Thermal Fragmentation : N–N bond cleavage in the triazole ring generates pyrimidinone radicals (base peak at m/z 215 in analogs) .
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Hydrolysis : The cyclohexanecarbonyl group hydrolyzes to cyclohexanecarboxylic acid under basic conditions (NaOH/EtOH, reflux) .
Comparative Reactivity with Analogs
Key differences in reactivity compared to structurally similar compounds:
Synthetic Challenges
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Mechanism of Action : The compound may inhibit specific protein-protein interactions crucial for cancer cell proliferation, particularly targeting the S100A2-p53 interaction, which is implicated in tumor growth and metastasis .
- Case Study : In a focused library screening against pancreatic cancer cell lines (e.g., MiaPaCa2, BxPC3), derivatives of this compound showed promising results with enhanced cytotoxicity when specific substituents were introduced .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Cognitive Enhancement : In vivo studies suggest that derivatives of this compound can improve cognitive functions in scopolamine-induced amnesia models. This indicates potential use in treating cognitive impairments associated with neurodegenerative diseases .
Cannabinoid Receptor Modulation
Preliminary research indicates that related piperazine derivatives exhibit selective binding to cannabinoid receptors:
- CB1 Receptor Binding : Some analogs of the compound have shown selective binding to the CB1 receptor over CB2, which could be leveraged for therapeutic effects in pain management and neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in the fluorophenyl and triazole moieties significantly affect biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against certain cancer cell lines .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cell growth and proliferation .
Comparison with Similar Compounds
Key Structural Features and Modifications
Structural and Functional Insights
- Core Heterocycle Differences: The triazolo[4,5-d]pyrimidine core in the target compound is distinct from triazolo[4,3-a]pyrazine () and thiadiazole (). These variations alter electronic properties and hydrogen-bonding capacity, influencing target selectivity .
Fluorophenyl Positioning :
Piperazine Modifications :
Research Findings and Mechanistic Correlations
Bioactivity Profiling ()
- Compounds with triazolopyrimidine/triazolopyrazine cores cluster into bioactivity groups associated with kinase inhibition or G-protein-coupled receptor (GPCR) modulation .
- The target compound’s fluorophenyl group correlates with enhanced cellular uptake in fluorinated analogues, as observed in kinase inhibitors like crizotinib derivatives .
Toxicity and Environmental Impact
- Fluorinated compounds (e.g., target compound and analogues) may pose environmental persistence risks, as seen in TRI data revisions for fluorinated pesticides (–9). Proper disposal protocols are critical .
Biological Activity
1-Cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 920387-02-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C21H24FN7O
- Molecular Weight : 409.46 g/mol
- SMILES Notation : Fc1cccc(c1)n1nnc2c1ncnc2N1CCN(CC1)C(=O)C1CCCCC1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Studies have indicated several areas of interest:
Antitumor Activity
Research has demonstrated that derivatives of piperazine compounds exhibit antitumor properties. For instance, similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar capabilities. The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival .
Antibacterial and Antifungal Activity
Compounds with similar structural features have been evaluated for their antibacterial and antifungal activities. The presence of the piperazine moiety is often linked to enhanced interaction with microbial targets. In vitro studies suggest that such compounds can disrupt microbial cell membranes or inhibit key enzymes necessary for microbial proliferation .
Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of various piperazine derivatives reported significant antitumor activity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases. The compound's structural similarities to known anticancer agents suggest it may also trigger similar pathways .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of piperazine derivatives against a range of bacterial strains. Results indicated that modifications in the piperazine ring could enhance antibacterial potency. This study highlighted the importance of fluorine substitution in increasing lipophilicity, thereby improving membrane permeability and efficacy against resistant strains .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antibacterial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibits fungal growth |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in DNA replication and repair in cancer cells.
- Disruption of Membrane Integrity : The interaction with microbial membranes leads to increased permeability and eventual cell lysis.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-cyclohexanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?
- Methodological Answer: Synthesis typically involves multi-step reactions:
- Core Formation: Cyclization of triazolopyrimidine precursors using hydrazines or azides with carbonyl compounds under reflux conditions (polar aprotic solvents like DMF, 80–120°C) .
- Piperazine Coupling: Nucleophilic substitution or amide coupling between the triazolopyrimidine core and cyclohexanecarbonyl-piperazine derivatives. Catalysts like Pd/C or CuSO₄·5H₂O enhance regioselectivity and yield .
- Optimization: Reaction parameters (temperature, solvent polarity, stoichiometry) must be systematically adjusted to minimize byproducts (e.g., over-alkylation) .
Q. How is structural characterization performed for this compound?
- Methodological Answer: Critical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine linkage .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₄H₂₅F₄N₇O) and detects isotopic patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities in the triazolopyrimidine core .
- HPLC-Purity Analysis: Ensures >95% purity via reverse-phase columns (C18, acetonitrile/water gradient) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer: Standard protocols:
- Enzyme Inhibition Assays: Dose-dependent inhibition of kinases or phosphodiesterases (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies require:
- Systematic Substitution: Synthesize analogs with varying electron-withdrawing/donating groups (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) .
- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Data Correlation: Compare logP, polar surface area, and IC₅₀ trends to optimize bioavailability .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of triazolopyrimidine-enzyme interactions .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to rationalize regioselectivity in cyclization steps .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent effects on binding affinity .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify metabolic instability .
- CYP450 Inhibition Assays: Test cytochrome P450 interactions to predict drug-drug interactions .
- Prodrug Strategies: Modify solubilizing groups (e.g., esterification) to enhance oral bioavailability .
Q. What strategies address low aqueous solubility during formulation?
- Methodological Answer:
- Co-solvent Systems: Use PEG-400/water mixtures or cyclodextrin inclusion complexes to improve solubility .
- Solid Dispersion: Spray-drying with polyvinylpyrrolidone (PVP) enhances dissolution rates .
- Salt Formation: Screen counterions (e.g., HCl, citrate) for crystalline salt forms .
Q. How to optimize regioselectivity in triazole ring formation?
- Methodological Answer:
- Catalytic Control: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
- Thermodynamic vs. Kinetic Conditions: Higher temperatures (100–120°C) favor thermodynamically stable triazole isomers .
- Protecting Groups: Temporarily block reactive sites on the pyrimidine ring to direct cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
